Fluorine Substitution Mitigates Mutagenic Risk in the 4-Aminobiphenyl Scaffold
The non-fluorinated parent compound 4-aminobiphenyl (CAS 92-67-1) is a confirmed human carcinogen and potent mutagen in the Ames test. Systematic investigation of substituted 4-aminobiphenyl derivatives demonstrated that appropriate fluorine incorporation can yield analogs that are nonmutagenic (inactive in the Ames test), a finding not previously known for this scaffold [1]. While direct Ames data for 3-fluoro-4-phenylaniline specifically is not available in the open literature, the study established that both electronic and conformational factors influenced by fluorine substitution are critical determinants of mutagenicity within this class [1].
| Evidence Dimension | Ames test mutagenicity (qualitative outcome) |
|---|---|
| Target Compound Data | Not directly measured; class-level evidence indicates fluorine substitution can yield nonmutagenic 4-aminobiphenyl derivatives |
| Comparator Or Baseline | 4-Aminobiphenyl (unsubstituted): Ames positive, confirmed human carcinogen |
| Quantified Difference | Qualitative difference: mutagenic → potentially nonmutagenic depending on substitution pattern |
| Conditions | Ames test (Salmonella typhimurium strains TA98 and TA100 with and without S9 metabolic activation) |
Why This Matters
Procurement of fluorinated analogs over unsubstituted 4-aminobiphenyl mitigates regulatory and occupational safety liabilities in research and industrial settings.
- [1] Birch AM, Groombridge SD, Law RP, Leach AG, Mee CD, Schramm CS. Rationally designing safer anilines: the challenging case of 4-aminobiphenyls. J Med Chem. 2012;55(8):3923-3933. View Source
